molecular formula C15H17F2N6O7S2. Na B194175 Flomoxef sodium CAS No. 92823-03-5

Flomoxef sodium

Número de catálogo B194175
Número CAS: 92823-03-5
Peso molecular: 495.46 22.99
Clave InChI: PPPZBOLFWGINKN-YLCXCWDSSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flomoxef sodium, also known as Flomoxef, is a parenteral second-generation cephalosporin developed by Shionogi & Co., Ltd . It is approved in Japan, China, Taiwan, and South Korea since 1988 and is currently used in adults and children for the treatment of Gram-positive and Gram-negative infections, including those caused by ESBL-PE . It exhibits activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus .


Molecular Structure Analysis

Flomoxef sodium has the chemical formula C15H17F2N6NaO7S2 and a molecular weight of 518.443 . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives .


Physical And Chemical Properties Analysis

Flomoxef sodium is a white to beige powder . It is soluble in water up to 2 mg/mL . The exact mass is not available .

Aplicaciones Científicas De Investigación

Treatment of Infections Caused by ESBL-Producing Bacteria

Flomoxef sodium: has been evaluated for its effectiveness against infections caused by extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-producing E. coli) . Studies have shown that it exhibits unique bactericidal activity, with time-dependent activity at low concentrations and concentration-dependent activity at high concentrations . This makes it a valuable antibiotic for treating serious infections where resistance to other beta-lactams is an issue.

Neonatal Sepsis Management

In neonates, sepsis is a critical condition often complicated by antimicrobial resistance. Flomoxef sodium is an off-patent oxacephem β-lactam with stability against non-AmpC ESBLs, showing potential for treating neonatal sepsis in low- and middle-income countries. A neonatal population pharmacokinetic model suggests that different dosing regimens of Flomoxef are adequate for neonates of varying ages .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Flomoxef sodium’s PK/PD characteristics have been studied to determine the optimal dosing strategies. The PK/PD index of Flomoxef against ESBL-producing E. coli has been a significant focus, with the target value of the free drug concentration remaining above the minimum inhibitory concentration (f T>MIC) being a critical parameter for efficacy .

Antimicrobial Susceptibility Testing

In microbiology, Flomoxef sodium is used in antimicrobial susceptibility tests to determine the sensitivity of Gram-positive and Gram-negative bacteria to this antibiotic. The results guide clinicians in selecting appropriate antibiotic treatment options .

Combination Therapy for Enhanced Efficacy

Research has explored the use of Flomoxef sodium in combination with other antibiotics like fosfomycin for treating infections, particularly in neonatal sepsis. This combination has been studied in various models to assess the synergistic effects and optimize dosing regimens .

Laboratory Research and Drug Development

Flomoxef sodium is utilized in laboratory research to study its interaction with bacterial cell walls and protein binding. It serves as a model compound for developing new antibiotics with improved efficacy against resistant bacterial strains .

Mecanismo De Acción

Target of Action

Flomoxef Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, which provides structural integrity to the bacteria .

Mode of Action

Flomoxef Sodium inhibits bacterial cell wall synthesis by binding to PBPs . This binding inhibits the transpeptidase enzyme activity of PBPs, which is necessary for the cross-linking of the bacterial cell wall. The inhibition of this cross-linking process weakens the cell wall, leading to bacterial cell lysis and death .

Biochemical Pathways

This disruption affects the downstream effects of cell growth and division, ultimately leading to the death of the bacteria .

Pharmacokinetics

Studies suggest that the antibacterial activity of flomoxef sodium correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (mic) (ft>mic) and the ratio of the area under the free drug concentration–time curve for a 24 h period to the mic (fauc24/mic) . These properties impact the bioavailability and efficacy of the drug.

Result of Action

The primary molecular effect of Flomoxef Sodium is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . On a cellular level, this results in the reduction of bacterial populations, particularly those of extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-producing E. coli), against which Flomoxef Sodium has shown substantial efficacy .

Action Environment

The action, efficacy, and stability of Flomoxef Sodium can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Flomoxef Sodium . Additionally, the renal function of the patient can influence the pharmacokinetics and thus the efficacy of Flomoxef Sodium . More research is needed to fully understand the influence of environmental factors on the action of Flomoxef Sodium.

Safety and Hazards

When handling Flomoxef sodium, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Flomoxef has been used in trials studying the treatment of Urinary Tract Infection . It is an off-patent oxacephem β-lactam with stability against non-AmpC ESBLs, with potential for utility in these settings . Given the high treatment success rates, low toxicity rates, and off-patent status, this drug has potential for use in the treatment of neonatal sepsis in ESBL-prevalent LMIC settings .

Propiedades

IUPAC Name

sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZBOLFWGINKN-YLCXCWDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N6NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flomoxef sodium

CAS RN

92823-03-5
Record name Flomoxef sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOMOXEF SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flomoxef sodium
Reactant of Route 2
Reactant of Route 2
Flomoxef sodium
Reactant of Route 3
Reactant of Route 3
Flomoxef sodium
Reactant of Route 4
Flomoxef sodium
Reactant of Route 5
Flomoxef sodium
Reactant of Route 6
Flomoxef sodium

Q & A

Q1: What is Flomoxef Sodium and what is its mechanism of action?

A1: Flomoxef sodium is a second-generation oxacephem antibiotic, structurally similar to cephalosporins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of Flomoxef sodium?

A2: The molecular formula of Flomoxef Sodium is C15H17F2N6NaO7S. Its molecular weight is 498.4 g/mol. [, ]

Q3: Can you elaborate on the in vitro and in vivo efficacy of Flomoxef sodium?

A3: Flomoxef sodium demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , ] Studies have shown its efficacy in treating various infections in animal models, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, ] Clinical trials have also demonstrated its effectiveness in treating a variety of infections in humans, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , , ]

Q4: What are the known resistance mechanisms to Flomoxef sodium?

A4: Similar to other beta-lactam antibiotics, resistance to Flomoxef sodium can develop through mechanisms such as enzymatic inactivation by beta-lactamases, alteration in PBPs, and reduced permeability of bacterial cell walls. [] The emergence of resistance underscores the importance of appropriate antibiotic stewardship to preserve the effectiveness of Flomoxef sodium and other antibiotics.

Q5: What are the pharmacokinetic properties of Flomoxef Sodium?

A5: Flomoxef Sodium exhibits good tissue penetration, including into bone, aqueous humor, and bile. [, , , ] Studies in rabbits and humans have shown that it is primarily eliminated through renal excretion, with a half-life ranging from 1 to 5 hours depending on the age and health status of the individual. [, , , , ] Age appears to affect its pharmacokinetic parameters, with elder patients exhibiting prolonged half-life, lowered clearance, and elevated area under the curve compared to healthy volunteers. []

Q6: How does Flomoxef Sodium penetrate into the aqueous humor, and what are the implications for treating endophthalmitis?

A6: Studies have investigated the penetration of Flomoxef Sodium into the aqueous humor, a crucial factor for treating bacterial endophthalmitis. [, ] Intravenous administration of Flomoxef Sodium resulted in concentrations in the aqueous humor that exceeded the minimum inhibitory concentration (MIC90) for common ocular pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Propionibacterium acnes. [, ] These findings suggest its potential utility in preventing and treating postoperative endophthalmitis.

Q7: Has Flomoxef Sodium been investigated for its potential use in drug delivery systems?

A7: Research has explored the potential of Flomoxef Sodium in drug delivery systems. [, , ] Studies have incorporated Flomoxef Sodium into calcium phosphate cement, demonstrating its potential as a drug delivery system (DDS) carrier for surgical applications. [] Although challenges exist, including the impact of Flomoxef Sodium on the setting time and mechanical strength of the cement, research suggests the possibility of controlling drug release by adjusting the concentration of sodium alginate in the formulation. []

Q8: What are the potential applications of Flomoxef Sodium in combination therapies?

A9: Research suggests that Flomoxef sodium may offer advantages when used in combination with other antimicrobial agents. [] For instance, studies in rabbits have shown that co-administration of Flomoxef sodium with imipenem/cilastatin sodium or fosfomycin sodium reduced the nephrotoxicity observed with Vancomycin alone. [] This suggests the potential for combination therapies to enhance efficacy and mitigate adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.